Guaimesal is synthesized through chemical processes that modify acetylsalicylic acid to enhance its pharmacokinetic properties. As a prodrug, it is designed to improve the solubility and absorption of acetylsalicylic acid, making it more effective in clinical settings. The compound falls under the classification of non-steroidal anti-inflammatory drugs (NSAIDs) due to its mechanism of action related to inflammation and pain relief.
The synthesis of guaimesal involves several chemical reactions aimed at modifying acetylsalicylic acid. The specific methods used for its synthesis include:
The synthesis process is critical as it determines the efficacy and safety profile of guaimesal as a therapeutic agent.
Guaimesal participates in several chemical reactions, primarily involving hydrolysis and esterification:
These reactions are crucial for understanding how guaimesal functions as a prodrug and how it can be effectively utilized in therapy.
The mechanism of action of guaimesal primarily revolves around its conversion into acetylsalicylic acid:
Guaimesal exhibits several notable physical and chemical properties:
These properties are essential for formulating guaimesal into pharmaceutical preparations.
Guaimesal has several scientific applications:
Guaimesal (chemical name: 2-(2-Methoxyphenoxy)-2-oxoethyl 2-hydroxybenzoate; CAS Registry Number: 81674-79-5) is a synthetic ester-linked conjugate comprising guaiacol glyceryl ether (guaifenesin) and salicylic acid. This molecular hybridization integrates the expectorant properties of guaifenesin with the anti-inflammatory attributes of salicylic acid. The compound's structure features an aromatic methoxyphenoxy moiety linked via an ester bond to a hydroxybenzoate group, conferring moderate lipophilicity (logP ≈ 2.1). It exists as a crystalline solid at room temperature, with limited solubility in aqueous environments (<0.5 mg/mL) but high solubility in polar organic solvents like ethanol and dimethyl sulfoxide. The presence of ionizable phenolic (pKa ~10) and carboxylic (pKa ~3) groups allows pH-dependent ionization, influencing its dissolution profile and biological interactions [4] [7].
Table 1: Physicochemical Properties of Guaimesal
Property | Value/Description |
---|---|
Molecular Formula | C₁₆H₁₄O₆ |
Molecular Weight | 302.28 g/mol |
Melting Point | 102–105°C |
LogP (Partition Coefficient) | ~2.1 |
Aqueous Solubility | <0.5 mg/mL (25°C) |
Ionizable Groups | Phenolic hydroxyl (pKa ~10), Carboxyl (pKa ~3) |
Guaimesal is synthesized via a two-step esterification process. The industrial production begins with the reaction of guaifenesin (C₁₀H₁₄O₄) with salicylic acid chloride under anhydrous conditions in the presence of a tertiary amine catalyst (e.g., triethylamine). The process occurs in an inert solvent (e.g., dichloromethane) at 0–5°C to prevent side reactions. After 12 hours, the crude product is purified through recrystallization using ethanol/water mixtures, yielding Guaimesal with >98% purity. Alternative pathways employ enzymatic catalysis using lipases, though this method remains less scalable. Industrial batches emphasize strict control of residual solvents and catalysts to meet pharmaceutical safety standards, with quality verification via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy [4].
Guaimesal exhibits variable oral bioavailability (estimated 40–60%) due to extensive first-pass metabolism. Upon oral administration, it undergoes pH-dependent dissolution in the gastrointestinal tract, with optimal absorption occurring in the duodenum. The compound’s moderate lipophilicity facilitates passive diffusion across enterocytes, though efflux transporters like P-glycoprotein may limit intracellular accumulation. Notably, concomitant food intake delays absorption kinetics but does not alter overall bioavailability. Alternative routes (e.g., inhalation) remain unexplored clinically, though its physicochemical properties suggest potential for pulmonary delivery [2] [6] .
Guaimesal is rapidly hydrolyzed in hepatic and intestinal tissues by carboxylesterases (CES1/2 isoforms), releasing free guaifenesin and salicylic acid as primary metabolites. Guaifenesin undergoes further oxidation via cytochrome P450 2D6 (CYP2D6) to β-(2-methoxyphenoxy)-lactic acid, while salicylic acid is conjugated with glycine to form salicyluric acid or glucuronidated. The parent compound and metabolites are subject to enterohepatic recirculation, prolonging their systemic exposure. Competitive inhibition studies indicate Guaimesal may weakly inhibit CYP2C9 (Ki = 28 μM), though clinically significant drug interactions are unlikely at therapeutic doses [6] .
Table 2: Key Metabolic Pathways of Guaimesal
Metabolite | Enzyme Involved | Primary Elimination Route |
---|---|---|
Guaifenesin | Carboxylesterases | Renal (70%) |
Salicylic Acid | Carboxylesterases | Renal (75%) |
β-(2-Methoxyphenoxy)-lactic Acid | CYP2D6 | Renal (85%) |
Salicyluric Acid | Glycine N-acyltransferase | Renal (90%) |
Guaimesal functions as a dual-action mucoactive agent. Its guaifenesin moiety stimulates gastric vagal receptors, triggering reflex broncho-secretion via the vagus nerve. This increases airway surface liquid volume and hydrates mucus, reducing viscoelasticity by 30–40% in in vitro sputum models. Concurrently, the salicylic acid component inhibits cyclooxygenase-1 (COX-1) in respiratory epithelial cells, attenuating prostaglandin E₂-mediated mucin hypersecretion. In vivo studies demonstrate a 25% reduction in mucin production (MUC5AC/MUC5B) in inflamed airways, positioning Guaimesal as both an expectorant and a mucoregulator [3] [8] [10].
Guaimesal disrupts mucin polymer networks through non-covalent interactions. Its hydrophobic aromatic rings insert into glycosylated domains of MUC5AC and MUC5B monomers, weakening hydrogen bonding between sialic acid residues. This reduces mucin cross-linking and lowers sputum storage modulus (G’) by 50%, facilitating fragmentation during cough. Additionally, it upregulates sialyl transferase activity in goblet cells, increasing sialomucins over fucomucins—a shift associated with improved mucus viscoelasticity. In vitro rheological analyses confirm a 45% decrease in sputum viscosity at clinically relevant concentrations (0.5–2.0 mM) [1] [3] [7].
Table 3: Mechanisms of Action on Airway Secretions
Action | Biochemical Effect | Functional Outcome |
---|---|---|
Gastric Vagal Stimulation | Reflex bronchial secretion | ↑ Airway hydration |
COX-1 Inhibition | ↓ Prostaglandin E₂ synthesis | ↓ Goblet cell hyperplasia |
Mucin Glycoprotein Interaction | Disruption of hydrogen bonding in sialic acid residues | ↓ Mucin polymerization |
Sialyl Transferase Activation | ↑ Sialomucin:Fucomucin ratio | Restored viscoelastic equilibrium |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8